molecular formula C13H9F3N4OS B2586887 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 2034583-60-1

4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide

Cat. No. B2586887
CAS RN: 2034583-60-1
M. Wt: 326.3
InChI Key: MFPNOIAAQOSFFS-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused pyrazole and pyrimidine ring structure . The compound’s structure allows for a great deal of synthetic versatility, permitting structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound’s structure allows for a wide range of reactions, including those involving the pyrazole and pyrimidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its complex structure. For example, the presence of the fused pyrazole and pyrimidine rings can impact the compound’s reactivity and stability .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes This compound belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The pyrazolo[1,5-a]pyrimidines-based fluorophores have been used as chemosensors . Their tunable photophysical properties make them suitable for this application .

Organic Materials

These compounds have shown significant potential in the progress of organic materials . Their simpler and greener synthetic methodology makes them a better choice compared to other compounds .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential .

Enzymatic Inhibitory Activity

These compounds have shown enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Bioimaging Applications

Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been used in bioimaging applications . They display advantages over hydrocarbon-based fluorophores .

Organic Light-Emitting Devices

These compounds have been used in the development of organic light-emitting devices . Their beneficial properties have been exploited to raise our standard of living .

Bio-Macromolecular Interactions

Pyrazolo[1,5-a]pyrimidines have been used to study bio-macromolecular interactions . Their great synthetic versatility permits structural modifications throughout their periphery .

Future Directions

The compound’s unique properties make it a subject of interest for future research. Its role as a selective ERβ antagonist could have implications in various fields, including medicinal chemistry .

properties

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c1-7-2-9(22-6-7)12(21)18-8-4-17-11-3-10(13(14,15)16)19-20(11)5-8/h2-6H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNOIAAQOSFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide

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